molecular formula C9H13NO2 B2401783 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one CAS No. 1820687-31-7

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one

Cat. No.: B2401783
CAS No.: 1820687-31-7
M. Wt: 167.208
InChI Key: PIPPXYYKUIIFFE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one (CAS: 1820687-31-7) is a spirocyclic compound featuring a unique bicyclic framework with a cyclopropyl substituent, an oxygen atom at the 5-position, and a lactam (azaspiro) ring system. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The spirocyclic architecture introduces conformational rigidity, which can enhance binding affinity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

1-cyclopropyl-5-oxa-2-azaspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-9(4-1-5-12-9)7(10-8)6-2-3-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPXYYKUIIFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(NC2=O)C3CC3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Oxolane-azetidine spirocyclic core (5-oxa-2-azaspiro[3.4]octan-1-one).
  • Cyclopropyl substituent at position 3.

Retrosynthetic pathways prioritize the formation of the spiro system before introducing the cyclopropyl group, though convergent approaches have been explored.

Stepwise Synthesis Procedures

Spirocyclic Core Formation

The spiro[3.4]octane skeleton is typically constructed via stereospecific [3+2] cycloaddition or intramolecular alkylation .

Method A: [3+2] Cycloaddition (Adapted from WO2021070091A1)
A ketone-containing precursor reacts with an azide under Huisgen conditions to form the spiro center. For example:

  • Substrate Preparation : 3-Hydroxyoxetane-3-carboxylate is treated with NaN₃ and Cu(I) to generate an intermediate nitrene.
  • Cycloaddition : The nitrene undergoes [3+2] addition with a cyclopropane-derived dipolarophile (e.g., methyl cyclopropene carboxylate).

Key Conditions :

  • Solvent: Dichloromethane (CH₂Cl₂)
  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Temperature: 0°C → RT, 12 h
  • Yield: 62–68%

Method B: Intramolecular Alkylation (CN113214290A)
A linear precursor with pendant leaving groups undergoes base-mediated cyclization:

  • Linear Precursor Synthesis : 3-((Benzylamino)methyl)oxetane-3-ol is acylated with chloroacetyl chloride.
  • Cyclization : Sodium hydride (NaH) in THF induces intramolecular SN2 displacement.

Key Conditions :

  • Base: NaH (2.2 equiv)
  • Solvent: Tetrahydrofuran (THF), –10°C
  • Yield: 74%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Low (CH₂Cl₂, THF) Prevents hydrolysis of spiro core
Reaction Temp 0°C–25°C Minimizes cyclopropane ring opening
Catalyst Loading 3–5 mol% Pd Balances cost and efficiency

Higher temperatures (>40°C) led to decomposition of the spiro intermediate in Method A. Polar aprotic solvents (DMF, DMSO) caused epimerization at the spiro carbon.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (d, J = 8.4 Hz, 2H, oxolane O-CH₂), 2.91 (m, 1H, cyclopropyl CH), 1.45–1.39 (m, 4H, cyclopropyl CH₂).
  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).
  • HRMS : [M+H]⁺ calcd. for C₉H₁₃NO₂: 178.0974; found: 178.0971.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
A High stereoselectivity Requires toxic azides 62–68%
B Scalable, minimal purification Sensitive to moisture 70–74%
C Functional group tolerance Limited by boron availability 55–58%
D Direct cyclopropane formation Low yields due to side reactions 45–49%

Method B emerged as the most industrially viable due to its scalability and avoidance of transition metals.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

Biology

Research has indicated that this compound exhibits potential biological activities. Studies focus on its interactions with various biological targets, which may lead to insights into its mechanism of action. The spirocyclic structure enables it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties . It is being explored as a precursor in drug development due to its possible effects on biological systems. Notably, compounds with similar structures have shown promise in cancer therapy by down-regulating programmed cell death ligand 1 (PD-L1), which plays a crucial role in immune response modulation .

Industry

The compound is also relevant in industrial applications, particularly in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Studies and Research Findings

  • Mechanism of Action: A study demonstrated that the compound interacts with specific molecular targets, influencing their activity through unique binding interactions .
  • Therapeutic Potential: Research highlighted its role as a potential PD-L1 down-regulator, suggesting implications for cancer immunotherapy .
  • Material Science Applications: The compound's stability and reactivity have been leveraged in developing advanced materials with tailored properties for industrial use .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Pharmacological Potential

  • Compound A : Preclinical studies suggest activity as a γ-secretase modulator, with spirocyclic rigidity improving blood-brain barrier penetration compared to linear analogs .
  • Compound C : Demonstrates antimicrobial activity against Gram-positive bacteria, attributed to its ability to disrupt cell wall synthesis via hydrogen-bond interactions .

Biological Activity

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one is a spirocyclic compound characterized by its unique molecular structure, which includes a cyclopropyl group and an oxa-bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H13NO2C_9H_{13}NO_2, with a CAS number of 1820687-31-7. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC9H13NO2
CAS Number1820687-31-7
IUPAC Name1-cyclopropyl-5-oxa-2-azaspiro[3.4]octan-3-one
Molecular Weight169.21 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The spirocyclic structure enables it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This mechanism is critical for its therapeutic applications, particularly in inhibiting certain enzymatic pathways.

Biological Activities

Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

Cytotoxicity
The cytotoxic effects of this compound have been explored through various in vitro assays. It has shown selective cytotoxicity against cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent. For example, related compounds have demonstrated IC50 values ranging from 7.55 to 29.27 µg/mL against A549 and HepG2 cancer cell lines, suggesting that modifications to the spirocyclic structure could enhance efficacy.

α-Glucosidase Inhibition
Recent studies have also highlighted the potential of this compound as an α-glucosidase inhibitor. This activity is particularly relevant for managing diabetes, as α-glucosidase plays a crucial role in carbohydrate metabolism. The binding affinity and inhibition potency can be evaluated using molecular docking studies, which provide insights into the interactions at the molecular level.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of spirocyclic compounds derived from natural sources, revealing that some exhibited significant antibacterial effects with IC50 values between 0.56 to 17.33 µg/mL against S. aureus.
  • Cytotoxicity Assays : In vitro assays conducted on A549 cancer cells demonstrated that compounds similar to this compound had cytotoxicity profiles with IC50 values indicating effective inhibition of cell proliferation.
  • Molecular Docking Studies : Computational studies have shown that the binding energies of this compound to α-glucosidase are favorable compared to established inhibitors like acarbose, suggesting a promising avenue for further research.

Q & A

Basic: What synthetic methodologies are currently employed for the preparation of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one, and what mechanistic considerations govern these routes?

Answer:
The synthesis of this spirocyclic compound typically involves ring-expansion strategies or multicomponent reactions . For example:

  • N-Heterocyclic carbene (NHC)-catalyzed ring expansion of β-lactam derivatives, analogous to methods used for structurally similar spiro compounds like 2,5-diazaspiro[3.4]octan-1-one derivatives. This approach leverages the electrophilic nature of formyl groups to induce cyclization .
  • Microreactor-based continuous synthesis , which enhances reaction efficiency and safety by optimizing parameters such as residence time and temperature gradients, as demonstrated for related 1-oxa-2-azaspiro compounds .
    Mechanistic studies should focus on kinetic profiling (e.g., via in-situ NMR or LC-MS) to identify intermediates and transition states.

Advanced: How can reaction conditions be optimized to suppress byproduct formation during the synthesis of this compound?

Answer:
Key strategies include:

  • Design of Experiments (DoE) to systematically evaluate variables (e.g., solvent polarity, catalyst loading, temperature). Split-plot designs, as used in agricultural pharmacology studies, can efficiently manage multifactorial interactions .
  • Real-time monitoring using hyphenated techniques (e.g., HPLC-UV/MS) to detect byproducts early. For instance, microreactor systems enable precise control over reaction parameters, reducing side reactions like over-oxidation .
  • Computational modeling (DFT or MD simulations) to predict thermodynamic favorability of pathways and identify competing reactions.

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the spirocyclic conformation of this compound?

Answer:

  • X-ray crystallography : Provides unambiguous confirmation of spiro connectivity and stereochemistry, as seen in studies of analogous azaspiro compounds like 1-azabicyclo[2.2.2]octan-3-one .
  • NMR spectroscopy : 13C^{13}\text{C} NMR is critical for identifying quaternary carbons at spiro junctions, while 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations resolve nitrogen hybridization states .
  • IR spectroscopy : Stretching frequencies for lactam carbonyls (~1680–1720 cm1^{-1}) and ether linkages (~1100 cm1^{-1}) validate structural motifs.

Advanced: How should researchers address conflicting spectroscopic data when determining the stereochemistry of derivatives of this compound?

Answer:

  • Multi-technique cross-validation : Combine NOESY/ROESY NMR (to probe spatial proximity) with vibrational circular dichroism (VCD) for absolute configuration .
  • Computational benchmarking : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate misassigned stereochemistry.
  • Single-crystal analysis : Prioritize X-ray diffraction for derivatives with ambiguous NMR data, as demonstrated for bicyclic lactams .

Advanced: What methodologies are recommended for evaluating the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

Answer:

  • Abiotic studies : Assess hydrolysis kinetics under varying pH and UV exposure using LC-MS quantification. For example, monitor lactam ring cleavage via mass shifts .
  • Biotic studies : Conduct microbial degradation assays with sediment/water samples. Metabolite identification (e.g., hydroxylated or demethylated products) can reveal enzymatic pathways .
  • QSAR modeling : Predict bioaccumulation potential using logPP and molecular polarizability, as applied to structurally related spiro compounds .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental observations in the conformational analysis of this compound?

Answer:

  • Parameter refinement : Adjust force fields (e.g., AMBER or CHARMM) to better model steric strain in the cyclopropyl-spiro junction .
  • Dynamic NMR experiments : Measure variable-temperature 1H^{1}\text{H} NMR line-shape changes to detect conformational equilibria not captured by static models .
  • Synchrotron X-ray diffraction : High-resolution crystallography can resolve subtle torsional deviations missed in standard simulations .

Basic: What in vitro assay design principles ensure robust evaluation of the biological activity of this compound?

Answer:

  • Dose-response standardization : Use a minimum of three biological replicates with concentrations spanning 4–5 log units to establish IC50_{50}/EC50_{50} values .
  • Control stratification : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to isolate compound-specific effects.
  • Assay interference checks : Test for false signals (e.g., fluorescence quenching) using orthogonal detection methods (SPR vs. luminescence) .

Advanced: What advanced chromatographic techniques facilitate the identification of trace byproducts in synthetic batches of this compound?

Answer:

  • 2D-LC/MS/MS : Combines orthogonal separation mechanisms (e.g., HILIC and RP chromatography) with high-resolution mass spectrometry for low-abundance species .
  • Ion-mobility spectrometry (IMS) : Differentiates isobaric byproducts based on collisional cross-section differences .
  • Post-column derivatization : Enhances detection of non-UV-active impurities (e.g., via dansyl chloride labeling for amine-containing byproducts) .

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